REACTION_CXSMILES
|
[CH:1]1([NH:7][C:8]([NH:10][CH2:11][C:12]([CH3:14])=[CH2:13])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>C(O)(C(F)(F)F)=O>[CH:1]1([N:7]2[C:12]([CH3:14])([CH3:13])[CH2:11][NH:10][C:8]2=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
1-cyclohexyl-3-(2-methylallyl)urea
|
Quantity
|
0.34 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NC(=O)NCC(=C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
ADDITION
|
Details
|
The residue treated
|
Type
|
ADDITION
|
Details
|
was treated with satd
|
Type
|
EXTRACTION
|
Details
|
NaHCO3, extracted with EtOAc (2×)
|
Type
|
WASH
|
Details
|
the combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N1C(NCC1(C)C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |